N-(4-tert-butylphenyl)-2-chloropropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-tert-butylphenyl)-2-chloropropanamide is an organic compound characterized by the presence of a tert-butyl group attached to a phenyl ring, which is further connected to a 2-chloropropanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-tert-butylphenyl)-2-chloropropanamide typically involves the reaction of 4-tert-butylaniline with 2-chloropropanoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The reaction conditions often include maintaining the reaction mixture at low temperatures to control the exothermic nature of the acylation reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient mixing and heat management. The use of automated systems can help in maintaining consistent reaction conditions and improving the overall yield of the product.
Chemical Reactions Analysis
Types of Reactions
N-(4-tert-butylphenyl)-2-chloropropanamide can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the 2-chloropropanamide moiety can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding amides or carboxylic acids.
Reduction Reactions: Reduction of the amide group can lead to the formation of amines.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under controlled conditions.
Major Products Formed
Substitution: Formation of N-(4-tert-butylphenyl)-2-azidopropanamide or N-(4-tert-butylphenyl)-2-thiocyanatopropanamide.
Oxidation: Formation of N-(4-tert-butylphenyl)-2-chloropropanoic acid.
Reduction: Formation of N-(4-tert-butylphenyl)-2-aminopropane.
Scientific Research Applications
N-(4-tert-butylphenyl)-2-chloropropanamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-tert-butylphenyl)-2-chloropropanamide involves its interaction with specific molecular targets, leading to the modulation of biological pathways. The compound may act by inhibiting enzymes or receptors, thereby affecting cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N-(4-tert-butylphenyl)-2-bromopropanamide
- N-(4-tert-butylphenyl)-2-iodopropanamide
- N-(4-tert-butylphenyl)-2-fluoropropanamide
Uniqueness
N-(4-tert-butylphenyl)-2-chloropropanamide is unique due to the presence of the chlorine atom, which imparts distinct reactivity and potential biological activity compared to its bromine, iodine, or fluorine analogs. The tert-butyl group also contributes to its steric and electronic properties, influencing its behavior in chemical reactions and biological systems.
Properties
IUPAC Name |
N-(4-tert-butylphenyl)-2-chloropropanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO/c1-9(14)12(16)15-11-7-5-10(6-8-11)13(2,3)4/h5-9H,1-4H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCWHRWYTDPAXNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)C(C)(C)C)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.